molecular formula C13H13ClFNO2S B15112099 4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid

4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid

Cat. No.: B15112099
M. Wt: 301.76 g/mol
InChI Key: MATFJIZJOUXBSE-UHFFFAOYSA-N
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Description

4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid is a synthetic benzoic acid derivative intended for research and development purposes. This compound features a fluorine-substituted thienyl ring connected to a benzoic acid scaffold via an aminomethyl linker, a structural motif common in the development of pharmacologically active molecules. Its molecular framework makes it a valuable intermediate in medicinal chemistry, particularly for constructing more complex molecules targeting a variety of biological processes. Researchers can utilize this compound as a key building block in organic synthesis, for instance in the preparation of amide derivatives or as a candidate for further functionalization. The presence of both a carboxylic acid group and an amine function provides handles for conjugation and derivatization, enhancing its utility in drug discovery efforts . As a fluorinated compound, it may be of interest in the study of structure-activity relationships or in the development of imaging agents. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H13ClFNO2S

Molecular Weight

301.76 g/mol

IUPAC Name

4-[[(5-fluorothiophen-2-yl)methylamino]methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C13H12FNO2S.ClH/c14-12-6-5-11(18-12)8-15-7-9-1-3-10(4-2-9)13(16)17;/h1-6,15H,7-8H2,(H,16,17);1H

InChI Key

MATFJIZJOUXBSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(S2)F)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid typically involves multiple steps. One common method includes the reaction of 5-fluoro-2-thiophenemethylamine with 4-formylbenzoic acid under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The fluorinated thiophene ring can interact with various enzymes or receptors, modulating their activity. The aminomethyl group may facilitate binding to biological macromolecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid and related benzoic acid derivatives:

Compound Name Core Structure Substituents Key Features Biological Activity (if reported) Reference
Target Compound Benzoic acid 5-Fluoro-2-thienylmethylaminomethyl at C4 Fluorine enhances electronegativity; thienyl improves lipophilicity Hypothesized enzyme/receptor modulation
4-[(5-Formylthiophen-2-yl)benzoic acid (28) Benzoic acid 5-Formylthiophen-2-yl at C4 Aldehyde group for crosslinking; used in amide/peptide synthesis Intermediate in drug design
BAY 60-2770 Benzoic acid 4-Carboxybutyl, trifluoromethyl-biphenylmethoxy groups High molecular weight (C35H33F4NO5); designed for solubility and target affinity Soluble guanylate cyclase activator
3a (AT1 ligand) Benzoic acid 4-Chloro-2-butyl-5-carboxyimidazole at C4 Chloro and imidazole groups enhance AT1 receptor binding AT1 receptor affinity (IC50 ~ nM range)
4-Fluoro-2-(phenylamino)benzoic acid Benzoic acid Phenylamino at C2, fluorine at C4 Intramolecular H-bonding; crystal packing via acid dimers Structural model for hydrogen-bonded drugs

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing Groups: The 5-fluoro substituent on the thienyl ring in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., ’s formylthiophene derivative), similar to fluorine’s role in BAY 60-2770 .
  • Heterocyclic vs. This could influence selectivity for targets like BChE () versus angiotensin receptors.

Biological Activity

4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid, with the CAS number 1856086-27-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H13ClFNO2S\text{C}_{13}\text{H}_{13}\text{ClFNO}_{2}\text{S}

This compound features a thienyl group and an amino group, which may contribute to its biological properties.

Anticancer Activity

Recent studies suggest that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with thienyl moieties have shown promising results in inhibiting cell proliferation in various cancer cell lines.

  • Mechanism of Action : The compound is thought to interfere with tubulin polymerization, thereby arresting the cell cycle at the G2/M phase. This mechanism is crucial for its anticancer activity as it prevents cancer cells from dividing and proliferating .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound may also possess anti-inflammatory properties. Analogous compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Cell Lines : A study evaluated the effects of thienyl-containing compounds on HeLa cells (cervical cancer). Results indicated a significant reduction in cell viability with an IC50 value in the low micromolar range .
  • Docking Studies : Computational docking studies have revealed that these compounds can bind effectively to key targets such as tubulin and COX-2, indicating potential pathways for therapeutic intervention .
  • Toxicity Assessments : While evaluating the safety profile, some derivatives showed moderate toxicity on human dermal fibroblasts (HDF), highlighting the need for further toxicity studies to ensure safety in clinical applications .

Summary of Biological Activity

Activity TypeMechanism of ActionReference
AnticancerInhibition of tubulin polymerization
Anti-inflammatoryInhibition of pro-inflammatory cytokines
ToxicityModerate toxicity on HDF

Q & A

Q. What are the optimal synthetic routes for preparing 4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid with high purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Condensation of 5-fluoro-2-thiophenemethylamine with a benzaldehyde derivative via reductive amination to form the aminomethyl linkage.
  • Step 2 : Acidic hydrolysis of protective groups (e.g., tert-butyl esters) to yield the free benzoic acid moiety.
  • Purification : Use silica gel chromatography (hexane/EtOH, 8:2) to isolate the product, followed by recrystallization from methanol to achieve >95% purity .
  • Key Quality Control : Monitor reaction progress via TLC and confirm purity via HPLC (>98%) .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify amine and carboxylic acid proton environments (e.g., δ ~8.0 ppm for aromatic protons, δ ~3.5 ppm for methylene groups) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for C₁₄H₁₃FNO₂S: 278.06 g/mol) .
  • X-ray Crystallography : For resolving crystal packing and dihedral angles between the thienyl and benzoic acid moieties (mean C–C bond length: 0.003 Å) .

Q. What are the solubility properties of this compound in common organic solvents?

  • Methodological Answer :
  • High Solubility : In DMSO (>50 mg/mL) and ethanol (~30 mg/mL) at 25°C, making these solvents ideal for biological assays .
  • Low Solubility : In aqueous buffers (e.g., PBS), requiring sonication or co-solvents (e.g., 5% DMSO) for in vitro studies .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzyme active sites (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the carboxylic acid group and Arg120/Arg513 residues .
  • MD Simulations : Run 100-ns trajectories to assess stability of the ligand-enzyme complex under physiological conditions (RMSD < 2.0 Å indicates stable binding) .
  • Validation : Compare predicted binding energies (ΔG ~-8.5 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to address discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer :
  • Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., unreacted thienyl intermediates) .
  • Assay Optimization : Standardize conditions (e.g., pH 7.4 buffers, 37°C incubation) to minimize variability in enzyme inhibition studies .
  • Control Experiments : Include positive controls (e.g., known COX-2 inhibitors) to validate assay sensitivity .

Q. What strategies can optimize the compound’s stability under physiological conditions for in vitro studies?

  • Methodological Answer :
  • Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis of the carboxylic acid group .
  • Buffer Selection : Use phosphate-free buffers (e.g., HEPES) to avoid precipitation of metal-carboxylate complexes .
  • Light Sensitivity : Protect from UV exposure due to the thienyl fluorophore; use amber vials during experiments .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound show variability in aromatic proton splitting patterns?

  • Methodological Answer :
  • Tautomerism : The thienylamine group may exhibit keto-enol tautomerism, causing shifts in δ 6.5–7.5 ppm regions. Use deuterated DMSO to stabilize dominant tautomers .
  • Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding with DMSO can deshield aromatic protons .

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